molecular formula C18H15BrN2O3 B11936816 6BrCaQ

6BrCaQ

Cat. No.: B11936816
M. Wt: 387.2 g/mol
InChI Key: RCKMJRZPGJEVGF-UHFFFAOYSA-N
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Description

6-Bromo-N-(β-glucopyranosyl)quinolin-2-one, commonly referred to as 6BrCaQ, is a synthetic compound known for its potent biological activities, particularly in the field of cancer research. This compound is a derivative of quinolin-2-one and has been extensively studied for its antiproliferative properties and its ability to inhibit specific proteins involved in cancer cell survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6BrCaQ typically involves a Pd-catalyzed cross-coupling reaction. One common method includes the coupling of brominated N-glycosyl quinolin-2-one derivatives with various nitrogen nucleophiles . The reaction conditions often involve the use of palladium catalysts, which facilitate the formation of the desired product under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of palladium-catalyzed reactions is likely to be scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6BrCaQ undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in Pd-catalyzed coupling reactions, forming conjugates with other molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nitrogen Nucleophiles: Commonly used in substitution reactions.

    Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, such as N-glycosyl-6BrCaQ conjugates and this compound-TPP conjugates .

Scientific Research Applications

6BrCaQ has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a building block for synthesizing various derivatives with potential biological activities.

    Biology: Studied for its interactions with proteins and its effects on cellular processes.

    Medicine: Investigated for its antiproliferative properties and potential as an anticancer agent.

Comparison with Similar Compounds

6BrCaQ is unique in its ability to target TRAP1 and Hsp90, making it a promising candidate for cancer therapy. Similar compounds include other quinolin-2-one derivatives and Hsp90 inhibitors, such as:

    Geldanamycin: A well-known Hsp90 inhibitor with a different mechanism of action.

    17-AAG: Another Hsp90 inhibitor with clinical applications in cancer therapy.

    Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.

Compared to these compounds, this compound offers a unique combination of targeting both TRAP1 and Hsp90, providing a broader spectrum of activity against cancer cells.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(6-bromo-1-methyl-2-oxoquinolin-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C18H15BrN2O3/c1-21-16-8-5-13(19)9-12(16)10-15(18(21)23)20-17(22)11-3-6-14(24-2)7-4-11/h3-10H,1-2H3,(H,20,22)

InChI Key

RCKMJRZPGJEVGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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